BenchChemオンラインストアへようこそ!

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Anticancer Regioisomerism Structure-Activity Relationship

This 1,3-diarylpyrazole-4-carboxylic acid building block (CAS 956453-12-6) is a strategic procurement choice for medicinal chemistry teams developing next-generation XOR inhibitors (IC₅₀ 4.2–5.7 nM pharmacophore) and kinase inhibitors. Its N1-benzyl and C3-p-tolyl substituents deliver a calculated LogP of ~4.33—substantially higher than the N1-unsubstituted analogue (LogP ~1.8) or the simpler 1-benzyl-1H-pyrazole-4-carboxylic acid (LogP ~1.4–1.9)—enabling exploration of deep hydrophobic pockets in ATP-binding sites. The free 4-COOH group (pKa ~3.37) is primed for amide coupling, while procurement of both this 4-COOH regioisomer and the 5-COOH series allows head-to-head evaluation of positional effects on COX selectivity and in vivo efficacy. Choose this compound for diversity-oriented kinase library synthesis and MOF ligand applications that demand enhanced lipophilicity and larger pore architectures.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 956453-12-6
Cat. No. B1271623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
CAS956453-12-6
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22)
InChIKeyLPXNEXTXAIVFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 956453-12-6): A 1,3-Diarylpyrazole-4-carboxylic Acid Building Block for Medicinal Chemistry Procurement


1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 956453-12-6) is a heterocyclic small molecule belonging to the 1,3-diarylpyrazole-4-carboxylic acid class, with the molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.33 g/mol [1]. It features a pyrazole core carrying an N1-benzyl substituent, a 3-(4-methylphenyl) (p-tolyl) group, and a free carboxylic acid at the 4-position, making it a versatile intermediate for amide coupling and further derivatization . This scaffold is structurally related to several clinically and preclinically validated pyrazole-4-carboxylic acid derivatives including the xanthine oxidoreductase inhibitor febuxostat analogues (IC₅₀ 4.2–5.7 nM) [2] and the plasma kallikrein inhibitor series built on 1-benzyl-1H-pyrazole-4-carboxylic acid [3].

Why 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Generic Pyrazole-4-carboxylic Acid Analogues


Generic substitution among pyrazole-4-carboxylic acid derivatives is unreliable because the three variable positions on the pyrazole ring—N1, C3, and C4—independently govern physicochemical properties, target engagement, and metabolic fate [1]. The N1-benzyl group of the target compound contributes significant lipophilicity (calculated LogP ≈ 4.33) [2] that is absent in the N1-unsubstituted analogue 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (MW 202.21, LogP ~1.8) [3]. Conversely, the C3 p-tolyl substituent differentiates it from the simpler 1-benzyl-1H-pyrazole-4-carboxylic acid (MW 202.21, LogP ~1.4–1.9) [4], which lacks the extended aryl group required for hydrophobic pocket interactions observed in kinase and XOR inhibitor pharmacophores. Positional isomerism further complicates interchangeability: the 5-carboxylic acid regioisomer, 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid derivatives, exhibited a different biological activity profile with distinct anticancer potency against HL-60 and HeLa cell lines in the Çalışkan et al. (2012) study [5]. These structural differences translate into non-interchangeable solubility, LogD, and protein-binding characteristics that directly impact assay reproducibility and lead optimization outcomes.

Quantitative Differentiation Evidence: 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid vs. Closest Structural Analogs


Carboxylic Acid Positional Isomerism: 4-COOH vs. 5-COOH Regioisomers Exhibit Divergent Anticancer Potency

The 4-carboxylic acid regioisomer (target compound scaffold) is distinct from the 5-carboxylic acid regioisomeric series. In the Çalışkan et al. (2012) study of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives, the most active compounds (7a, 8a, 8b) demonstrated MTT-based anticancer activity against HL-60 (human promyelocytic leukemia), HeLa (cervical cancer), Raji (B lymphocyte), MCF7 (breast adenocarcinoma), and MDA-MB-231 (estrogen-independent breast cancer) cell lines [1]. The 5-carboxylic acid series achieved the anticancer phenotype, but the positional isomerism fundamentally alters hydrogen-bonding geometry at the carboxylic acid, affecting target protein interaction and solubility profiles. No comparable MTT panel data are available for the 4-carboxylic acid target compound itself, underlining that biological activity cannot be extrapolated across regioisomers.

Anticancer Regioisomerism Structure-Activity Relationship

Lipophilicity Differential: N1-Benzyl + C3-p-Tolyl Confers Higher LogP than N1-Unsubstituted or N1-Phenyl Analogues

The target compound combines an N1-benzyl and a C3-p-tolyl substituent, yielding a calculated LogP of approximately 4.33 (JChem) [1]. This LogP is substantially higher than that of 1-benzyl-1H-pyrazole-4-carboxylic acid (LogP 1.4–2.17, MW 202.21) [2] and 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid (XLogP3 = 3.0, MW 278.30) [3]. The increased lipophilicity of the target compound (ΔLogP ≈ 1.3–2.9 units above simpler analogues) is driven by the addition of the para-methyl group on the 3-aryl ring and the combined hydrophobic volume of both aromatic substituents. This LogP value places the compound closer to the optimal range for blood-brain barrier penetration and intracellular target access compared to the low-LogP N1-unsubstituted analogue 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (XLogP3 = 2.6, MW 202.21) [4].

Lipophilicity LogP Drug-likeness

Class-Level Differentiation: 1,3-Diarylpyrazole-4-carboxylic Acid Scaffold Enables XOR Inhibition in the Low Nanomolar Range

The 1,3-diarylpyrazole-4-carboxylic acid scaffold to which the target compound belongs has been validated as a pharmacophore for potent xanthine oxidoreductase (XOR) inhibition. In the Li et al. (2017) study, 1-phenyl-pyrazole-4-carboxylic acid derivatives 16c, 16d, and 16f achieved XOR IC₅₀ values of 5.7, 5.7, and 4.2 nM, respectively, comparable to febuxostat (IC₅₀ = 5.4 nM) [1]. Compound 16c demonstrated mixed-type inhibition kinetics and in vivo hypouricemic efficacy similar to febuxostat in a potassium oxonate-hypoxanthine-induced hyperuricemia mouse model [2]. The target compound differs from these potent inhibitors by bearing an N1-benzyl group instead of N1-phenyl, a modification known in the broader pyrazole SAR literature to alter pharmacokinetic properties while potentially retaining or modulating target affinity [3].

Xanthine oxidoreductase Hyperuricemia Enzyme inhibition

Physicochemical Differentiation: pKa and Ionization State Distinguish the Target Compound from 5-Amino and N1-Unsubstituted Analogues

The target compound has a calculated acid pKa of 3.37 for the 4-carboxylic acid group [1], indicating that it exists predominantly in the ionized carboxylate form at physiological pH 7.4 (LogD = 0.92) and in the neutral form at pH 5.5 (LogD = 2.21). This pKa value is lower than that of typical aliphatic carboxylic acids (pKa ~4.8) due to the electron-withdrawing effect of the pyrazole ring. The 4-COOH pKa of the target compound enables pH-dependent solubility modulation that differs from 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid (CAS 19867-63-1), where the amino group introduces a basic center and alters the overall ionization profile and hydrogen-bonding capacity [2]. The melting point of 157–159 °C [3] provides a quality control reference for batch-to-batch consistency that simpler liquid or low-melting analogues may lack.

pKa Ionization Solubility

In Vivo Anti-Inflammatory and Analgesic Activity in the Regioisomeric 5-COOH Series: Context for the 4-COOH Target Scaffold

In the closely related 5-carboxylic acid regioisomeric series (1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives), compounds 7a, 7c, 7e, 7f, 7i, 8a-b, and 8f-g exhibited statistically significant analgesic and/or anti-inflammatory activity in vivo compared to reference drugs aspirin and indomethacin [1]. Analgesic activity was assessed using the p-benzoquinone-induced writhing test, and anti-inflammatory activity was evaluated in the carrageenan-induced paw edema model . While these data are from the 5-COOH series, they establish that the 1-benzyl-3-p-tolyl-pyrazole scaffold is permissive for in vivo efficacy, and the 4-COOH target compound represents the complementary regioisomer for SAR exploration.

Anti-inflammatory Analgesic In vivo pharmacology

Highest-Value Application Scenarios for 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid Procurement


Xanthine Oxidoreductase Inhibitor Lead Optimization with N1-Benzyl Modification

The 1,3-diarylpyrazole-4-carboxylic acid scaffold validated by Li et al. (2017) achieves XOR IC₅₀ values of 4.2–5.7 nM with N1-phenyl substitution [1]. The target compound's N1-benzyl group provides a key vector for improving lipophilicity (LogP 4.33 vs. ~3.0 for the N1-phenyl analog) and potentially altering metabolic stability and CYP450 interaction profiles [2]. Medicinal chemistry teams pursuing next-generation XOR inhibitors for hyperuricemia and gout can use this compound as a direct starting material for amide coupling at the 4-COOH position to explore N1-benzyl-substituted analogues.

Anti-Inflammatory and Analgesic SAR: Mapping 4-COOH vs. 5-COOH Regioisomer Pharmacology

The 5-COOH regioisomeric series demonstrated in vivo analgesic and anti-inflammatory efficacy comparable to indomethacin in rodent models [3]. The target compound, bearing the 4-COOH group, is the direct regioisomeric comparator. Systematic procurement of both regioisomers enables head-to-head evaluation of carboxylic acid positional effects on COX-1/COX-2 selectivity, solubility-limited absorption, and in vivo efficacy, addressing a key knowledge gap in pyrazole-based anti-inflammatory drug design.

Kinase Inhibitor Library Design Leveraging 1,3-Diaryl Substitution for Hydrophobic Pocket Occupancy

Pyrazole-4-carboxylic acid derivatives are established kinase inhibitor intermediates, with documented activity against Tie2 (IC₅₀ = 250 nM) and JAK-STAT pathway targets [4]. The target compound's dual aromatic substituents (N1-benzyl and C3-p-tolyl) provide extended hydrophobic surface area for occupying deep lipophilic pockets in kinase ATP-binding sites, a feature absent in simpler pyrazole-4-carboxylic acid building blocks such as 1-benzyl-1H-pyrazole-4-carboxylic acid or 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid alone. This makes the compound a strategic procurement choice for diversity-oriented kinase inhibitor library synthesis.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Development

With its 4-carboxylic acid functionality, pKa of 3.37, and a rigid 1,3-diarylpyrazole core, the target compound serves as a monotopic carboxylate ligand for constructing metal-organic frameworks and coordination polymers . Its substantially higher molecular weight (292.33) and LogP (4.33) compared to 1-benzyl-1H-pyrazole-4-carboxylic acid (MW 202.21) make it suitable for applications requiring larger pore architectures and enhanced hydrophobicity in MOF channels, expanding the materials science utility beyond that of simpler pyrazole-carboxylate ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.